3-Propylproline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Propylproline is a non-proteinogenic amino acid that has gained attention in recent years due to its potential applications in scientific research. It is a derivative of proline, which is a naturally occurring amino acid that plays a crucial role in protein synthesis. 3-Propylproline has a unique chemical structure that makes it an attractive target for synthesis and study.
Mechanism Of Action
The mechanism of action of 3-Propylproline is not fully understood, but it is believed to interact with specific enzymes and receptors in the body. It has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Biochemical And Physiological Effects
Studies have shown that 3-Propylproline can affect various biochemical and physiological processes in the body, including gene expression, protein synthesis, and cell signaling. It has been shown to modulate the activity of enzymes involved in the metabolism of glucose and lipids, which may have implications for the treatment of metabolic disorders.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-Propylproline in lab experiments is its unique chemical structure, which allows for the synthesis of peptides and proteins with enhanced stability and activity. Additionally, its potential therapeutic effects make it an attractive target for drug design. However, the synthesis of 3-Propylproline can be challenging and requires specialized expertise and equipment.
Future Directions
There are several future directions for research on 3-Propylproline. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of 3-Propylproline and its potential therapeutic applications. Finally, the use of 3-Propylproline in the design of novel peptides and proteins with enhanced activity and stability is an exciting area of research with significant potential.
Synthesis Methods
The synthesis of 3-Propylproline can be achieved through several methods, including the use of chiral auxiliary reagents, asymmetric hydrogenation, and enzymatic resolution. One of the most commonly used methods is the chiral auxiliary approach, which involves the use of a chiral molecule to control the stereochemistry of the reaction. This method has been shown to produce high yields of 3-Propylproline with excellent enantioselectivity.
Scientific Research Applications
3-Propylproline has been used in various scientific research applications, including drug design, peptide synthesis, and protein engineering. It has been shown to have potential therapeutic effects on diseases such as cancer, diabetes, and cardiovascular disease. Additionally, 3-Propylproline has been used as a building block for the synthesis of peptides and proteins with enhanced stability and activity.
properties
CAS RN |
132437-60-6 |
---|---|
Product Name |
3-Propylproline |
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(2S,3S)-3-propylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-2-3-6-4-5-9-7(6)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11)/t6-,7-/m0/s1 |
InChI Key |
JYQLFFLYIKPHHN-BQBZGAKWSA-N |
Isomeric SMILES |
CCC[C@H]1CCN[C@@H]1C(=O)O |
SMILES |
CCCC1CCNC1C(=O)O |
Canonical SMILES |
CCCC1CCNC1C(=O)O |
synonyms |
3-n-propyl-L-proline 3-propylproline trans-3-n-propyl-L-proline |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.